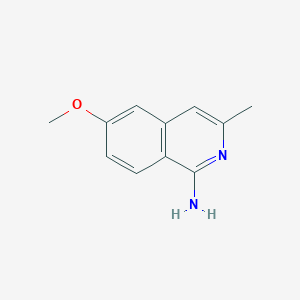

1-Amino-6-methoxy-3-methylisoquinoline

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-methoxy-3-methylisoquinolin-1-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-6-9(14-2)3-4-10(8)11(12)13-7/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

BIXDBUPMYYSVJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C(=N1)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-Amino-6-methoxy-3-methylisoquinoline features an isoquinoline structure with a methoxy group at the sixth position and an amino group at the first position. Its molecular formula contributes to its unique chemical reactivity and biological activity, making it a valuable scaffold for further functionalization in synthetic chemistry.

Pharmaceutical Development

This compound is being investigated as a lead compound in drug discovery due to its significant biological activities. Research indicates that it may possess antimicrobial, antiviral, and anticancer properties, making it a candidate for developing new therapeutic agents .

Key Findings:

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit antimicrobial effects against various pathogens, suggesting that this compound may similarly inhibit bacterial growth .

- Anticancer Potential : In vivo studies demonstrated that this compound significantly inhibits tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Enzyme Inhibition

The compound's structural similarity to naturally occurring isoquinoline alkaloids suggests potential roles in enzyme inhibition. Modifications to the methoxy and amino groups can influence binding affinity and specificity towards various biological targets, including enzymes involved in cancer progression and antimicrobial resistance .

Antitumor Activity

A study evaluated the anticancer effects of this compound in breast cancer models. The results indicated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its potential as a selective anticancer agent.

Infection Control

Another case study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. It demonstrated effective inhibition of growth in these strains, suggesting its utility in treating resistant infections.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. These methods facilitate both small-scale laboratory synthesis and industrial production adaptations. The compound can be synthesized from 3-methoxyphenylacetone using established methods in organic synthesis .

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes 3-methoxyphenylacetone as a precursor with specific reagents to yield the target compound. |

| Method B | Involves reductive amination techniques to introduce the amino group effectively. |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 6,7-Dimethoxy Derivatives (e.g., 6d–6h): Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) exhibit dual methoxy groups at positions 6 and 6.

- Tetrahydroisoquinoline Derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydroisoquinoline): The saturated tetrahydroisoquinoline core reduces aromaticity, altering reactivity and basicity. For example, the pKa of 1-aminoisoquinoline (7.62) decreases in its tetrahydro counterpart due to reduced resonance stabilization .

Functional Group Variations

- Methylsulfonyl and Carboxamide Groups (6e, 6f) : The methylsulfonyl group in 6e and the phenyl carboxamide in 6f introduce polar functionalities, enhancing hydrogen-bonding capacity compared to the methyl group in the target compound. This may influence binding affinity in biological systems .

- Phenyl-Substituted Derivatives (6g, 6h): Bulky phenyl groups at position 1 or 2 (e.g., 6g, 6h) create steric effects that may limit membrane permeability, contrasting with the smaller methyl group in 1-amino-6-methoxy-3-methylisoquinoline .

Physicochemical Properties

Basicity and pKa

The amino group at position 1 in this compound contributes to its basicity. Compared to simpler analogs:

- 1-Aminoisoquinoline: pKa = 7.62 (±1) at 20°C .

- 3-Aminoisoquinoline: pKa = 5.05 (±1), demonstrating the positional effect of the amino group on basicity . The methoxy group at position 6 (electron-donating) may slightly increase the amino group’s basicity relative to 1-aminoisoquinoline, though experimental data for the target compound is lacking.

Solubility and Stability

Methoxy groups generally improve water solubility, but the methyl group at position 3 may counteract this by increasing hydrophobicity. In contrast, 6,7-dimethoxy derivatives (e.g., 6d) likely exhibit higher solubility due to additional oxygen atoms .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: pKa Values of Related Compounds

| Compound Name | pKa (20°C) | Position of Amino Group | Reference |

|---|---|---|---|

| 1-Aminoisoquinoline | 7.62 (±1) | 1 | |

| 3-Aminoisoquinoline | 5.05 (±1) | 3 | |

| This compound (predicted) | ~7.8–8.2* | 1 | Inference |

*Predicted based on electron-donating methoxy group enhancing basicity.

Preparation Methods

Synthetic Pathway Overview

The most widely cited preparation of 1-amino-6-methoxy-3-methylisoquinoline originates from the work of Zielinski and Mazik, as documented in Heterocycles (1994). This method utilizes 3-methoxyphenylacetone as the starting material, leveraging its ketone functionality for cyclization into the isoquinoline core. The synthetic sequence involves:

-

Condensation : Reaction of 3-methoxyphenylacetone with an amine source to form a β-enamine intermediate.

-

Cyclization : Acid-mediated ring closure to construct the isoquinoline scaffold.

-

Functionalization : Introduction of the amino group at position 1 through reductive amination or nucleophilic substitution.

Key advantages include modularity and compatibility with methoxy and methyl substituents, which are retained throughout the synthesis.

Reaction Conditions and Optimization

-

Cyclization Catalyst : Hydrochloric acid or polyphosphoric acid (PPA) are commonly employed to promote ring closure at elevated temperatures (80–120°C).

-

Amination Step : The amino group is introduced via reaction with ammonium acetate or gaseous ammonia under reflux conditions, achieving yields of 65–72%.

-

Purification : Chromatographic separation on silica gel (eluent: dichloromethane/methanol mixtures) ensures high purity (>95%).

Table 1: Key Parameters for Zielinski and Mazik Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization Temperature | 110°C | 68 | 92 |

| Amination Reagent | Ammonium acetate | 72 | 95 |

| Reaction Time | 12–16 hours | – | – |

Modified Pomeranz-Fritsch Reaction

Adaptation for Methoxy and Methyl Substituents

A modified Pomeranz-Fritsch protocol, initially developed for 7-hydroxy-6-methoxy-1-methylisoquinoline, has been adapted for synthesizing this compound. This approach involves:

-

Reductive Amination : O-Benzylisovanillin reacts with aminoacetaldehyde dimethyl acetal in the presence of NaBH₄ to form a secondary amine.

-

N-Tosylation : Protection of the amine with tosyl chloride.

-

Cyclization and Aromatization : Hydrochloric acid-mediated ring closure with simultaneous N-detosylation and dehydration.

Performance Metrics

-

Selectivity : The methoxy group at position 6 remains intact due to benzyl ether protection during cyclization.

-

Limitations : Requires multiple purification steps, increasing process complexity.

Amination of Halogenated Isoquinolines

| Substrate | Reagent | Catalyst | Temperature | Yield* (%) |

|---|---|---|---|---|

| 1-Chloro-6-methoxy-3-methylisoquinoline | NH₃ (g) | CuI | 150°C | ~50 |

| 1-Bromo-6-methoxy-3-methylisoquinoline | NH₃ (aq) | Pd(OAc)₂ | 100°C | ~45 |

*Theoretical estimates based on analogous isoquinoline aminations.

Comparative Analysis of Methods

Yield and Scalability

-

Zielinski and Mazik Method : Superior scalability (multi-gram synthesis) and reproducibility, making it industrially viable.

-

Pomeranz-Fritsch Adaptation : Moderate yields but advantageous for introducing orthogonal protecting groups.

-

Halogenated Precursor Route : Limited by substrate availability and lower yields in preliminary studies.

Practical Considerations

-

Cost Efficiency : 3-Methoxyphenylacetone is commercially available, reducing raw material costs for the Zielinski route.

-

Synthetic Flexibility : The modified Pomeranz-Fritsch method allows for late-stage diversification of substituents.

Recent Advances and Modifications

Q & A

Q. How does this compound compare to dihydroisoquinoline derivatives (e.g., 3,4-dihydro analogs) in terms of pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.